2-Chlorobenzyl Carbamimidothioate
Description
Crystal System and Space Group
The compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ , as observed in its β-D-galactopyranosyl thioglycoside analogs. Unit cell parameters for the free base are:
Bond Geometry
Critical bond lengths and angles derived from crystallographic data:
| Parameter | Value (Å/°) | Source |
|---|---|---|
| S–C (thioate) | 1.749 ± 0.009 | |
| C=N (imine) | 1.317 ± 0.005 | |
| C–N (amine) | 1.327 ± 0.013 | |
| S–C–N (bond angle) | 101.4 ± 0.2 |
The carbamimidothioate group adopts a planar conformation , with dihedral angles <5° between the S–C(=N)–N plane and the aromatic ring. The 2-chlorophenyl group exhibits coplanar alignment with the thiourea moiety, stabilized by intramolecular C–H⋯N hydrogen bonds (2.34 Å).
Quantum Chemical Calculations of Molecular Geometry
Density functional theory (DFT) studies using the B3LYP/6-311++G(d,p) basis set provide insights into the electronic structure and conformational preferences:
Optimized Geometry
Frontier Molecular Orbitals
Torsional Barriers
Rotation around the S–CH₂ bond has an energy barrier of 8.7 kcal/mol , favoring a gauche conformation in solution.
Tables
Table 1. Comparative bond lengths from crystallography and DFT
| Bond Type | X-ray (Å) | DFT (Å) |
|---|---|---|
| S–C | 1.749 | 1.764 |
| C=N | 1.317 | 1.308 |
| C–N (amine) | 1.327 | 1.335 |
Table 2. Crystallographic data for analogs
| Parameter | 2-Chlorobenzyl Derivative | Galactopyranosyl Analog |
|---|---|---|
| Space group | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 7.343 | 7.34295 |
| b (Å) | 13.923 | 13.92258 |
| c (Å) | 21.075 | 21.07464 |
Properties
IUPAC Name |
(2-chlorophenyl)methyl carbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H3,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYKNIIEFCNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC(=N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14122-38-4 | |
| Record name | (2-Chlorophenyl)methyl carbamimidothioate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2BL3DVA7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Comparison with Similar Compounds
Structural Isomers: Positional Effects of Chlorine
The 3-chlorobenzyl carbamimidothioate (CAS: 89802-75-5) is a meta-substituted isomer of 2-chlorobenzyl carbamimidothioate. Key differences include:
Benzimidazolone Derivatives
N-(2-Chlorobenzyl)-5-Cyano-Benzimidazol-2-One () shares the 2-chlorobenzyl group but incorporates a benzimidazolone core. Key distinctions:
- Applications : This compound serves as a synthon in hit-to-lead drug discovery, highlighting the utility of the 2-chlorobenzyl group in stabilizing intermediates during flow synthesis .
- Reactivity: The presence of the cyano group and benzimidazolone ring introduces additional sites for functionalization, unlike the simpler carbamimidothioate structure.
Selenium-Containing Analogs
Compounds such as carbamimidoselenoates () replace sulfur with selenium. Comparative observations:
- Synthetic Challenges : The methylene group (-CH₂-) in carbamimidothioates is critical for synthesizing derivatives, whereas selenium analogs require optimized conditions to avoid side reactions .
- Bioactivity : Selenium derivatives often exhibit enhanced antitumor and antiparasitic activities due to selenium’s redox-active properties, though they may face higher toxicity risks compared to sulfur analogs .
Protective Group Stability
Studies on erythromycin derivatives () reveal that 2-chlorobenzyl groups are more resistant to catalytic transfer hydrogenolysis (CTH) than benzyloxycarbonyl (Cbz) groups. For instance:
- Deprotection Efficiency: Under CTH conditions using ammonium formate and methanol, 2-chlorobenzyl groups require prolonged reaction times for complete removal, whereas Cbz groups at the 2’-position are eliminated faster .
Data Table: Key Comparisons
Research Findings and Implications
- Synthetic Methodologies : Flow synthesis () is advantageous for scaling up 2-chlorobenzyl-containing intermediates, whereas traditional batch methods may suffice for simpler carbamimidothioates .
- Solvent Effects: Methanol enhances deprotection efficiency of 2-chlorobenzyl groups compared to other solvents, as observed in erythromycin studies .
- Bioactivity Gaps : While selenium analogs show promise in vitro (), this compound’s biological profile remains underexplored, warranting further pharmacological screening.
Preparation Methods
Solvent Effects
-
DMF vs. Ethanol: DMF increases reaction rates in Method 1 due to its high polarity and ability to stabilize ionic intermediates. Ethanol, while cheaper, often requires longer reaction times (24 vs. 12 hours).
-
Toluene in Method 2: Ensures azeotropic removal of HCl during imidoyl chloride formation, preventing side reactions.
Temperature Control
Q & A
Q. Q1. What are the most reliable synthetic routes for 2-Chlorobenzyl Carbamimidothioate, and how can reaction conditions be optimized for yield?
A1. The compound can be synthesized via one-pot multicomponent reactions involving carbamimidothioate precursors. For example, S-benzylisothiourea hydrochloride has been used in analogous syntheses to form thiouracil derivatives under mild conditions (e.g., ethanol solvent, room temperature) . Optimization requires adjusting stoichiometric ratios, solvent polarity, and reaction time. Cyclocondensation under basic conditions (e.g., sodium methoxide) is also viable, as demonstrated for structurally related compounds . Yield improvements (>90%) are achievable by monitoring intermediates via TLC or HPLC.
Structural Characterization
Q. Q2. Which advanced spectroscopic techniques are critical for confirming the structure of this compound?
A2. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for resolving the carbamimidothioate moiety and chlorobenzyl substituents. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns, while IR spectroscopy identifies thiourea C=S and N-H stretches. For crystalline samples, X-ray diffraction provides unambiguous structural validation .
Reaction Mechanisms (Advanced)
Q. Q3. How do the chlorine substituents on the benzyl group influence the compound’s reactivity in nucleophilic substitution reactions?
A3. The 2-chlorobenzyl group enhances electrophilicity at the benzylic carbon, facilitating nucleophilic displacement. The chlorine’s electron-withdrawing effect stabilizes transition states, as observed in analogous compounds undergoing substitution with amines or thiols . Kinetic studies using polar aprotic solvents (e.g., DMF) and varying temperatures can elucidate activation parameters. Competing elimination pathways must be suppressed by controlling base strength .
Thermal Stability and Decomposition
Q. Q4. What methodologies are recommended to assess the thermal stability of this compound?
A4. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) determine decomposition temperatures and enthalpy changes. Isothermal stability studies in inert atmospheres (N₂ or Ar) identify degradation products via GC-MS. For handling guidelines, dynamic vapor sorption (DVS) evaluates hygroscopicity, which impacts shelf life .
Biological Activity Profiling (Advanced)
Q. Q5. How can researchers evaluate the biological activity of this compound against enzyme targets?
A5. Enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) using purified targets (e.g., kinases or proteases) are standard. Molecular docking studies predict binding interactions with the chlorobenzyl and thiourea motifs, guided by crystallographic data from related compounds . Dose-response curves (IC₅₀) and selectivity panels against off-target enzymes validate specificity.
Analytical Method Development
Q. Q6. What chromatographic techniques are optimal for quantifying this compound in complex mixtures?
A6. Reverse-phase HPLC with C18 columns and UV detection (λ = 254–280 nm) provides robust quantification. Mobile phases of acetonitrile/water (0.1% formic acid) improve peak symmetry. For trace analysis, UPLC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity . Method validation should include linearity (R² > 0.99), LOD/LOQ, and recovery studies.
Data Contradiction Resolution (Advanced)
Q. Q7. How should researchers address discrepancies in reported biological activities or synthetic yields?
A7. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Re-examine synthetic protocols for unaccounted variables (e.g., trace moisture, oxygen sensitivity). Statistical meta-analysis of literature data identifies outliers, while computational modeling (DFT or MD simulations) reconciles mechanistic hypotheses .
Solubility and Formulation Challenges
Q. Q8. What strategies improve the aqueous solubility of this compound for in vitro studies?
A8. Co-solvent systems (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes enhance solubility without chemical modification. Micellar encapsulation using non-ionic surfactants (e.g., Tween 80) is effective for cell-based assays. For structural insights, logP calculations (via HPLC) guide derivatization (e.g., sulfonation) to increase hydrophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
